N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzofuran-2-carboxamide is a synthetic compound with potential applications in medicinal chemistry. It is classified as a benzofuran derivative, which is known for various biological activities, including anti-inflammatory and anticancer properties. The molecular formula of this compound is , and it has a molecular weight of approximately 381.45 g/mol.
The synthesis of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzofuran-2-carboxamide typically involves several steps:
The compound's structure can be represented by its chemical formula and specific structural features:
CC1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=NOC(=C4)C)
GGFYUAJODMPOHB-UHFFFAOYSA-N
The structure features a benzofuran core linked to a benzo[d]thiazole group and a pyrazole moiety, contributing to its biological activity .
The compound may participate in various chemical reactions, including:
The mechanism of action for N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzofuran-2-carboxamide is primarily linked to its interaction with specific biological targets:
The physical and chemical properties of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzofuran-2-carboxamide include:
The potential applications of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzofuran-2-carboxamide include:
This compound represents a promising area of research within medicinal chemistry, with ongoing studies aimed at elucidating its full therapeutic potential and mechanisms of action.
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5